
(3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)copper is a coordination compound with the molecular formula C16H8CuI2N2O6. This compound is known for its unique structure, which includes both diiodosalicylate and nitroquinolinolate ligands coordinated to a central copper ion. The compound has a molecular weight of approximately 641.6 g/mol .
Preparation Methods
The synthesis of (3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)copper typically involves the reaction of copper salts with 3,5-diiodosalicylic acid and 5-nitro-8-quinolinol. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the formation of the coordination complex. Industrial production methods may involve bulk synthesis techniques, ensuring the purity and consistency of the compound .
Chemical Reactions Analysis
(3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, potentially altering its oxidation state.
Substitution: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Complexation: The compound can form additional complexes with other metal ions or ligands.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)copper has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)copper involves its interaction with biological molecules. The copper center can participate in redox reactions, generating reactive oxygen species that can damage cellular components. The ligands may also interact with specific molecular targets, disrupting biological pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to (3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)copper include other copper coordination complexes with different ligands. These compounds may share some properties but differ in their specific applications and mechanisms of action. Examples include:
- (3,5-Diiodosalicylato)copper
- (5-nitro-8-quinolinolato)copper
- Other copper complexes with halogenated salicylates or nitroquinolinolates.
This compound stands out due to its unique combination of ligands, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H8CuI2N2O6 |
|---|---|
Molecular Weight |
641.60 g/mol |
IUPAC Name |
copper;2-hydroxy-3,5-diiodobenzoate;5-nitroquinolin-8-olate |
InChI |
InChI=1S/C9H6N2O3.C7H4I2O3.Cu/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8;8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-5,12H;1-2,10H,(H,11,12);/q;;+2/p-2 |
InChI Key |
NAZCAHQLEAWDFU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol](/img/structure/B12878897.png)
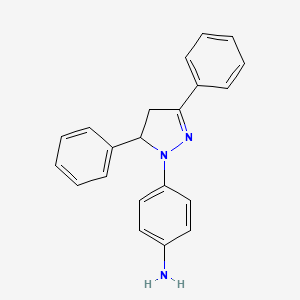
![2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12878909.png)
![2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12878916.png)
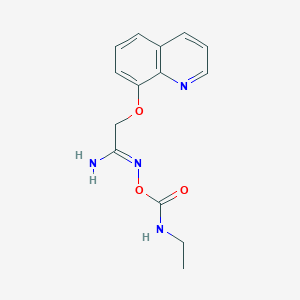
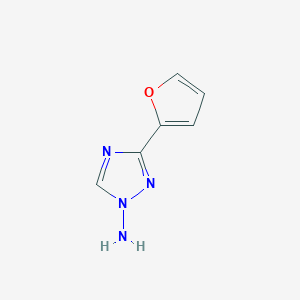
![1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol](/img/structure/B12878943.png)
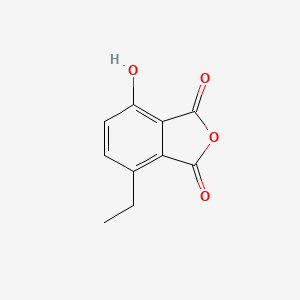
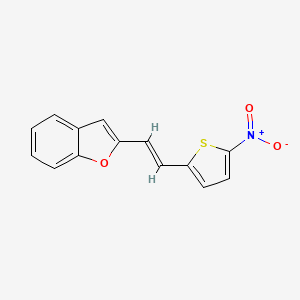
![5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12878955.png)
![4-(Benzo[d]thiazol-2-yl)isoxazole](/img/structure/B12878957.png)
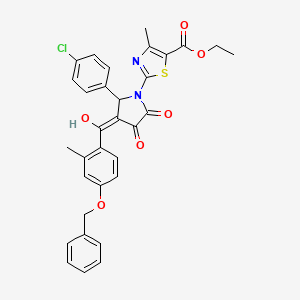
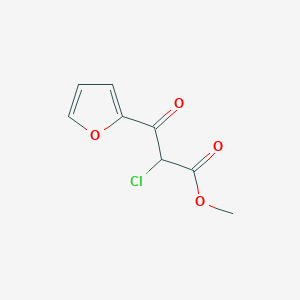
![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)
